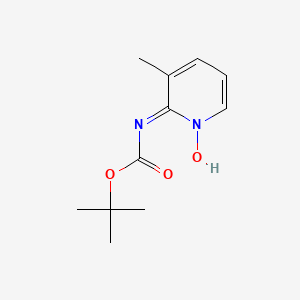
tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical research, due to their diverse biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, resulting in new compounds with varied activities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate may be used as a reagent or intermediate in the synthesis of other compounds. Its unique structure allows for various chemical modifications and applications in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, or interactions with biological macromolecules.
Medicine
In medicine, carbamates are known for their pharmacological activities. This compound may be investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, or as a component in formulations for various applications.
Wirkmechanismus
The mechanism of action of tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl N-(1-hydroxy-2-methylpyridin-2-ylidene)carbamate
- tert-butyl N-(1-hydroxy-4-methylpyridin-2-ylidene)carbamate
- tert-butyl N-(1-hydroxy-3-ethylpyridin-2-ylidene)carbamate
Uniqueness
The uniqueness of tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate lies in its specific structural features, such as the position and nature of the substituents on the pyridine ring
Eigenschaften
CAS-Nummer |
199296-32-7 |
|---|---|
Molekularformel |
C11H16N2O3 |
Molekulargewicht |
224.26 |
IUPAC-Name |
tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-8-6-5-7-13(15)9(8)12-10(14)16-11(2,3)4/h5-7,15H,1-4H3/b12-9- |
InChI-Schlüssel |
YXVRLWQYUBTCSM-XFXZXTDPSA-N |
SMILES |
CC1=CC=CN(C1=NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


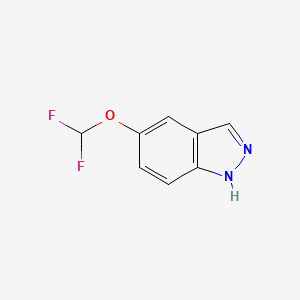
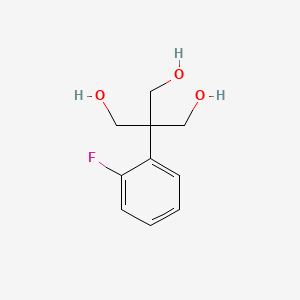


![3,6-Dioxa-1-azabicyclo[5.2.0]nonane](/img/structure/B600075.png)
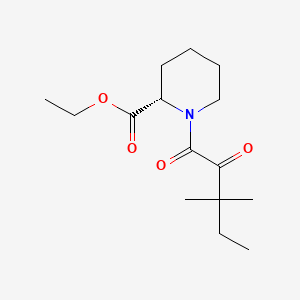
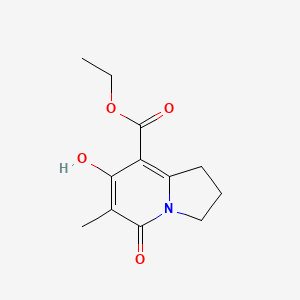
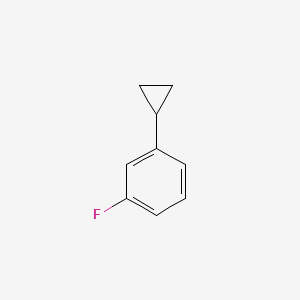
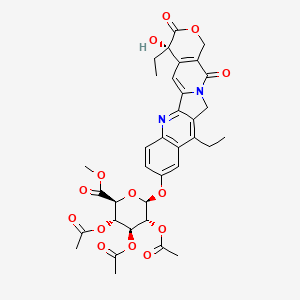
![3,3,5,5-Tetramethyl-1,4-diazabicyclo[2.2.2]octan-2-one](/img/structure/B600085.png)
![N-[5-(Dimethylamino)-2-hydroxyphenyl]sulfuric diamide](/img/structure/B600087.png)
![2-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B600088.png)
